molecular formula C18H12Cl2N4O3S B7835132 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide

Cat. No.: B7835132
M. Wt: 435.3 g/mol
InChI Key: IUSAFUMKZOFXCH-UHFFFAOYSA-N
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Description

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide is a complex organic compound that features a pyrimidine ring fused with a furan ring

Properties

IUPAC Name

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c1-9(16(25)22-12-6-10(19)5-11(20)7-12)28-18-23-15(14-3-2-4-27-14)13(8-21)17(26)24-18/h2-7,9H,1H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSAFUMKZOFXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling through sulfanyl linkage. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.

    Reduction: The nitrile group (cyano) can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The sulfanyl linkage and dichlorophenyl group can also play roles in binding to biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar compounds include other furan and pyrimidine derivatives. Compared to these, 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities. Examples of similar compounds are:

  • 2-furoic acid
  • 5-nitrofuran-2-yl derivatives
  • Pyrimidine-based drugs like 5-fluorouracil

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